molecular formula C16H15N3O4S B4898391 5-[(4-cyanophenyl)sulfamoyl]-2-methoxy-N-methylbenzamide

5-[(4-cyanophenyl)sulfamoyl]-2-methoxy-N-methylbenzamide

Cat. No.: B4898391
M. Wt: 345.4 g/mol
InChI Key: MFAFHTDDMUSKSF-UHFFFAOYSA-N
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Description

5-[(4-cyanophenyl)sulfamoyl]-2-methoxy-N-methylbenzamide is an organic compound that belongs to the class of benzenesulfonamides. These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring. This particular compound has a variety of applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

The synthesis of 5-[(4-cyanophenyl)sulfamoyl]-2-methoxy-N-methylbenzamide typically involves a multi-step process. One common method includes the reaction of 4-cyanobenzenesulfonyl chloride with 2-methoxy-N-methylaniline in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

5-[(4-cyanophenyl)sulfamoyl]-2-methoxy-N-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonamide group, using reagents such as sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.

Scientific Research Applications

5-[(4-cyanophenyl)sulfamoyl]-2-methoxy-N-methylbenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[(4-cyanophenyl)sulfamoyl]-2-methoxy-N-methylbenzamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes or receptors, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 5-[(4-cyanophenyl)sulfamoyl]-2-methoxy-N-methylbenzamide include other benzenesulfonamides such as:

  • 5-[(4-cyanophenyl)sulfamoyl]furan-2-carboxylic acid
  • 5-[(4-cyanophenyl)sulfamoyl]thiophen-2-yl acetic acid

These compounds share structural similarities but may differ in their chemical reactivity and biological activity

Properties

IUPAC Name

5-[(4-cyanophenyl)sulfamoyl]-2-methoxy-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4S/c1-18-16(20)14-9-13(7-8-15(14)23-2)24(21,22)19-12-5-3-11(10-17)4-6-12/h3-9,19H,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFAFHTDDMUSKSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(C=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)C#N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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